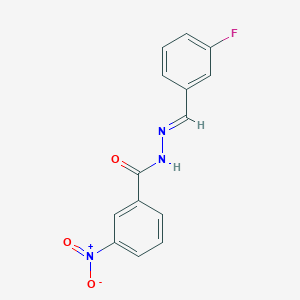![molecular formula C18H17ClN2OS B5887897 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide](/img/structure/B5887897.png)
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide, also known as BTA-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BTA-1 is a small molecule that belongs to the benzothiazole class of compounds. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide is not fully understood, but it is believed to act on a number of different targets in the body. One of the main targets is the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide may help to increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on acetylcholinesterase, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide has been found to have a range of other biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. It has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of a range of inflammatory conditions.
実験室実験の利点と制限
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide has a number of advantages for use in lab experiments. It is a small molecule, which makes it easy to synthesize and study. It has also been found to have a range of biochemical and physiological effects, which makes it a promising candidate for further research.
However, there are also limitations to the use of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide in lab experiments. One of the main limitations is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can effectively study its effects. Additionally, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide has not yet been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
将来の方向性
There are a number of future directions for research on N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide. One area of interest is in the development of more potent and selective inhibitors of acetylcholinesterase. This could lead to the development of more effective treatments for neurodegenerative diseases.
Another area of interest is in the study of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide's effects on other targets in the body. This could help to identify new therapeutic applications for the compound.
Finally, more research is needed to fully understand the mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide. This could help to inform the design of future experiments and lead to the development of more effective treatments.
合成法
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide has been described in the literature. One of the most commonly used methods involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 2-aminobenzothiazole in the presence of a reducing agent. The resulting intermediate is then reacted with 3-methylbutanoyl chloride to yield N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide.
科学的研究の応用
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide has been studied for its potential therapeutic applications in a number of areas. One of the most promising areas is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide has been found to have neuroprotective effects, which may help to slow or prevent the progression of these diseases.
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-11(2)9-17(22)20-12-7-8-14(19)13(10-12)18-21-15-5-3-4-6-16(15)23-18/h3-8,10-11H,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEJZPSLACUCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5887837.png)

![2-[(4-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5887854.png)
![2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5887859.png)
![3-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5887881.png)

![N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide](/img/structure/B5887891.png)


![2,6-dimethoxy-4-{[4-(4-nitrobenzoyl)-1-piperazinyl]methyl}phenol](/img/structure/B5887912.png)
![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5887915.png)
